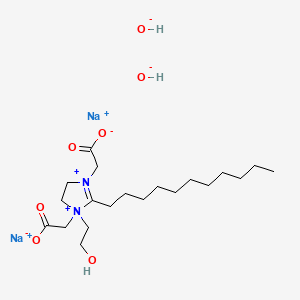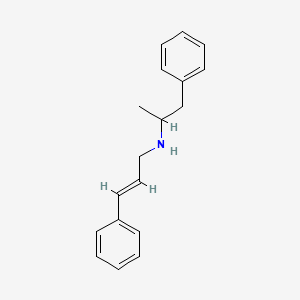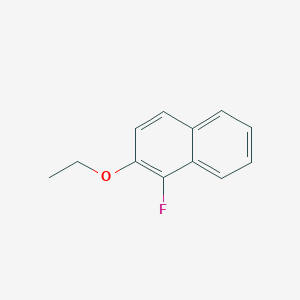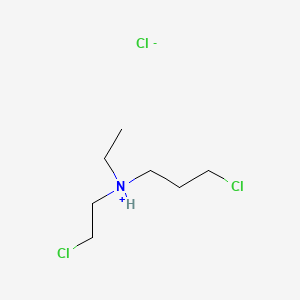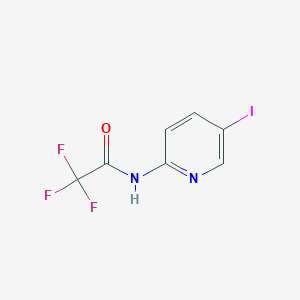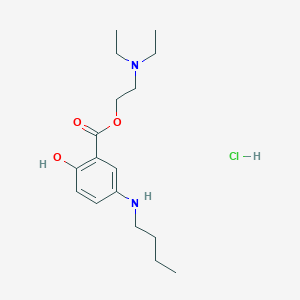
Phenocaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes both diethylamino and butylamino groups attached to a salicylate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride typically involves a multi-step process. The initial step often includes the formation of the salicylate backbone, followed by the introduction of the diethylamino and butylamino groups through nucleophilic substitution reactions. The reaction conditions generally require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are prevalent, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is employed in the manufacture of specialty chemicals and as an additive in certain formulations.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride involves its interaction with specific molecular targets. The diethylamino and butylamino groups facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Diethylamino)ethyl 4-(methylamino)salicylate
- 2-(Diethylamino)ethyl 4-(ethylamino)salicylate
- 2-(Diethylamino)ethyl 4-(propylamino)salicylate
Uniqueness
Compared to similar compounds, 2-(Diethylamino)ethyl 4-(butylamino)salicylate monohydrochloride exhibits unique properties due to the presence of the butylamino group. This group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets. Additionally, the compound’s specific molecular structure may confer distinct reactivity and stability, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
528-97-2 |
|---|---|
Fórmula molecular |
C17H29ClN2O3 |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 5-(butylamino)-2-hydroxybenzoate;hydrochloride |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-10-18-14-8-9-16(20)15(13-14)17(21)22-12-11-19(5-2)6-3;/h8-9,13,18,20H,4-7,10-12H2,1-3H3;1H |
Clave InChI |
WZQHUXOIBFWXDT-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC1=CC(=C(C=C1)O)C(=O)OCCN(CC)CC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



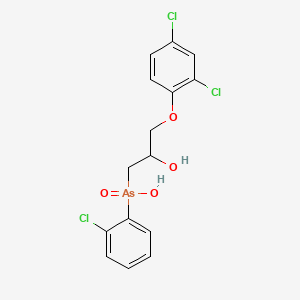
![2-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13768142.png)
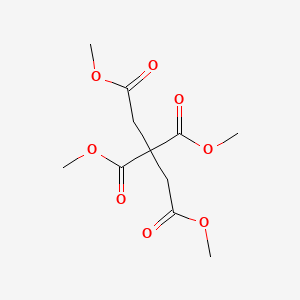
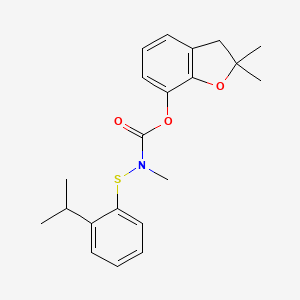
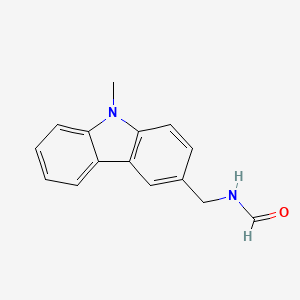
![3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide](/img/structure/B13768174.png)
